The compound's molecular formula is with a molecular weight of approximately 251.73 g/mol. It is derived from the reaction of hydrazine derivatives with methanesulfonyl chlorides, leading to its classification as a hydrazine-based sulfonamide. The compound is primarily sourced from chemical suppliers and databases like PubChem and ChemSpider, which provide detailed chemical properties and synthesis methods .
The synthesis of 1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride typically involves several key steps:
This multi-step synthesis emphasizes the importance of controlling reaction conditions to achieve high yields and purity.
The molecular structure of 1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride can be represented using various notations:
CNS(=O)(=O)CC1=CC=C(C=C1)NN
InChI=1S/C8H13N3O2S.ClH/c1-10-14(12,13)6-7-2-4-8(11-9)5-3-7;/h2-5,10-11H,6,9H2,1H3;1H
The compound features a hydrazinyl group attached to a phenyl ring, with a methanesulfonamide moiety contributing to its chemical properties .
These characteristics suggest that the compound has significant potential for interactions with biological targets due to its polar nature.
The primary chemical reactions involving 1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride include:
These reactions highlight the versatility of the compound in organic synthesis and medicinal chemistry.
The mechanism of action for 1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride is not fully elucidated but may involve:
Further research is needed to clarify these mechanisms and explore therapeutic applications.
The physical properties of 1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride include:
Chemical properties include:
1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride has several notable applications:
This compound's unique structure and properties make it valuable in ongoing research aimed at developing novel therapeutic agents.
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4